molecular formula C16H15ClN4O3 B11408558 ethyl 2-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate

ethyl 2-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate

Cat. No.: B11408558
M. Wt: 346.77 g/mol
InChI Key: AARVTGUIEGZFIT-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]PROPANOATE is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]PROPANOATE typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors such as hydrazine derivatives and β-keto esters under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves the use of 4-chlorobenzoyl chloride or 4-chlorophenylhydrazine in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolo[3,4-d]pyrimidines with different functional groups.

Scientific Research Applications

ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Chemical Biology: The compound is used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]PROPANOATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, leading to changes in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]PROPANOATE
  • ETHYL 2-[1-(4-METHOXYPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]PROPANOATE
  • ETHYL 2-[1-(4-NITROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]PROPANOATE

Uniqueness

ETHYL 2-[1-(4-CHLOROPHENYL)-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]PROPANOATE is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of its biological activity and potential therapeutic applications compared to its analogs with different substituents.

Properties

Molecular Formula

C16H15ClN4O3

Molecular Weight

346.77 g/mol

IUPAC Name

ethyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoate

InChI

InChI=1S/C16H15ClN4O3/c1-3-24-16(23)10(2)20-9-18-14-13(15(20)22)8-19-21(14)12-6-4-11(17)5-7-12/h4-10H,3H2,1-2H3

InChI Key

AARVTGUIEGZFIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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